2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Catalog No.
S2815074
CAS No.
1081145-06-3
M.F
C14H15BrN2O
M. Wt
307.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan...

CAS Number

1081145-06-3

Product Name

2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

IUPAC Name

2-(6-bromoindol-1-yl)-1-pyrrolidin-1-ylethanone

Molecular Formula

C14H15BrN2O

Molecular Weight

307.191

InChI

InChI=1S/C14H15BrN2O/c15-12-4-3-11-5-8-17(13(11)9-12)10-14(18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,10H2

InChI Key

IUXSXFFCHPEVDW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Br

solubility

not available

The compound 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is an indole derivative featuring a brominated indole moiety and a pyrrolidine ring. This structure is characterized by its complex arrangement, where the indole ring contributes to the compound's biological activity, while the pyrrolidine component enhances its pharmacological properties. The molecular formula for this compound is C13H14BrN2O, indicating the presence of bromine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

The reactivity of 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can be attributed to both the indole and pyrrolidine components. Key reactions include:

  • Nucleophilic Substitution: The bromine atom on the indole can undergo nucleophilic substitution, making it a target for various nucleophiles.
  • Condensation Reactions: The ethanone group can participate in condensation reactions with amines or alcohols, leading to the formation of more complex structures.
  • Reduction Reactions: The carbonyl group in the ethanone can be reduced to form alcohols or other derivatives.

Indole derivatives are known for their diverse biological activities, including:

  • Antimicrobial Properties: Compounds containing indole structures exhibit significant antibacterial and antifungal activities against various pathogens .
  • Anticancer Activity: Many indole derivatives show potential in inhibiting cancer cell proliferation and inducing apoptosis .
  • Anti-inflammatory Effects: The presence of the indole moiety often correlates with anti-inflammatory properties, making such compounds useful in treating inflammatory diseases.

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can be achieved through several methods:

  • Bromination of Indole: Starting with 1H-indole, bromination can be performed using bromine or N-bromosuccinimide to yield 6-bromoindole.
  • Formation of Pyrrolidine Ring: The pyrrolidine component can be synthesized through cyclization reactions involving suitable precursors like amino acids or other nitrogen-containing compounds.
  • Esterification or Acylation: Finally, the combination of the brominated indole and pyrrolidine can be achieved through acylation reactions to form the desired compound.

The applications of 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone are varied:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure in drug development aimed at treating infections or cancers.
  • Research Tools: It can be used in biochemical assays to study indole derivatives' mechanisms of action in biological systems.

Studies focusing on the interactions of 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone with biological targets are crucial for understanding its pharmacodynamics. Preliminary data suggest potential interactions with:

  • Enzymes: Such as kinases or phosphatases involved in signaling pathways.
  • Receptors: Including serotonin receptors, which are known to interact with many indole-based compounds.

Similar Compounds

In comparison to other similar compounds, 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone stands out due to its unique combination of a brominated indole and a pyrrolidine moiety. Similar compounds include:

Compound NameStructureNotable Features
6-BromoindoleC8H6BrNSimple brominated indole
IndomethacinC19H16ClNO4SNon-steroidal anti-inflammatory drug
5-MethylindoleC9H9NAlkylated form with distinct properties

These compounds share structural similarities but differ significantly in their biological activities and applications, highlighting the uniqueness of 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone.

XLogP3

2.8

Dates

Last modified: 08-17-2023

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